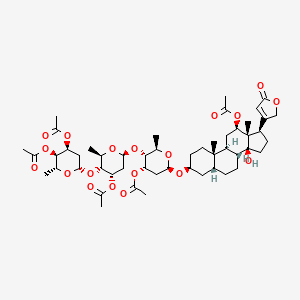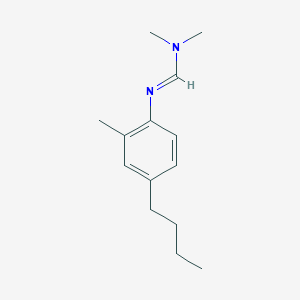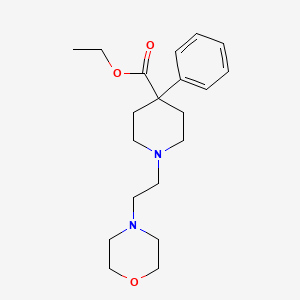
Yashabushidiol A
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Yashabushidiol A is a naturally occurring compound found in the male flowers of Alnus sieboldiana Matsum. It is a member of the diarylheptanoid family and has attracted significant attention due to its potential anticancer properties, particularly against certain human leukemia and melanoma cell lines .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Yashabushidiol A involves several key steps. One notable method starts from (2SR,4RS)-pentane-1,2,4,5-tetraol, which is available from D-ribose. The process includes desymmetric cyclization and reduction of a meso-1,7-diarylheptanoid precursor to furnish the desired cis-2,6-disubstituted tetrahydropyran . The synthetic route involves:
Dithiane Alkylation: This step introduces the necessary functional groups.
Desulfurization: Removal of sulfur-containing groups to form the desired structure.
Cyclization: Formation of the tetrahydropyran ring.
Industrial Production Methods
Currently, there is limited information on the industrial production methods of this compound. Most of the synthesis is carried out in research laboratories for scientific studies .
化学反応の分析
Types of Reactions
Yashabushidiol A undergoes several types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can produce alcohols .
科学的研究の応用
Yashabushidiol A has several scientific research applications, including:
Chemistry: Used as a model compound for studying diarylheptanoids and their synthetic pathways.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its potential therapeutic effects against cancer, particularly leukemia and melanoma.
作用機序
The mechanism of action of Yashabushidiol A involves its interaction with specific molecular targets and pathways. It has been shown to exert its effects by:
Inhibiting Cell Proliferation: This compound inhibits the growth of cancer cells by interfering with their cell cycle.
Inducing Apoptosis: It promotes programmed cell death in cancer cells, thereby reducing their viability.
Targeting Specific Pathways: The compound targets specific signaling pathways involved in cancer progression, such as the PI3K/Akt pathway.
類似化合物との比較
Similar Compounds
Diospongin A: Another diarylheptanoid with similar anticancer properties.
Curcumin: A well-known diarylheptanoid found in turmeric with various biological activities.
Gingerol: Found in ginger, it shares structural similarities and biological activities with Yashabushidiol A.
Uniqueness
This compound is unique due to its specific structural features and potent anticancer properties. Unlike other diarylheptanoids, it has shown significant activity against certain human leukemia and melanoma cell lines, making it a promising candidate for further research and development .
特性
分子式 |
C19H24O2 |
|---|---|
分子量 |
284.4 g/mol |
IUPAC名 |
(3R,5S)-1,7-diphenylheptane-3,5-diol |
InChI |
InChI=1S/C19H24O2/c20-18(13-11-16-7-3-1-4-8-16)15-19(21)14-12-17-9-5-2-6-10-17/h1-10,18-21H,11-15H2/t18-,19+ |
InChIキー |
QSUSPILNZCEGPK-KDURUIRLSA-N |
異性体SMILES |
C1=CC=C(C=C1)CC[C@H](C[C@H](CCC2=CC=CC=C2)O)O |
正規SMILES |
C1=CC=C(C=C1)CCC(CC(CCC2=CC=CC=C2)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![trisodium;[(2S)-1-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxypropan-2-yl]oxymethyl-[[hydroxy(oxido)phosphoryl]oxy-oxidophosphoryl]oxyphosphinate](/img/structure/B13415883.png)


![N-ethyl-1,1,2,2,3,3,4,4,4-nonafluoro-N-[2-(2-hydroxyethoxy)ethyl]butane-1-sulfonamide](/img/structure/B13415899.png)






